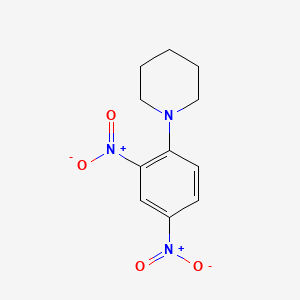

1-(2,4-Dinitrophenyl)piperidine

Descripción general

Descripción

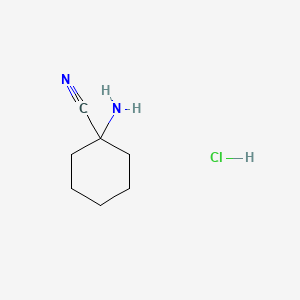

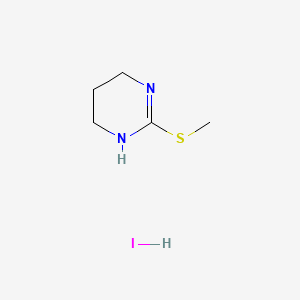

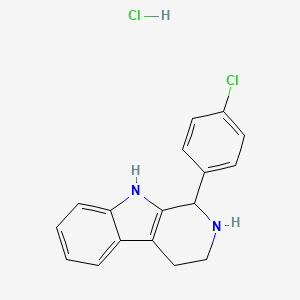

The compound 1-(2,4-Dinitrophenyl)piperidine is a chemical that is structurally characterized by the presence of a piperidine ring and a 2,4-dinitrophenyl group. While the provided papers do not directly discuss 1-(2,4-Dinitrophenyl)piperidine, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution and condensation. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as the base . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol follows a comparable procedure . These methods suggest that the synthesis of 1-(2,4-Dinitrophenyl)piperidine could potentially involve a nucleophilic substitution reaction where piperidine acts as the nucleophile.

Molecular Structure Analysis

X-ray crystallography studies reveal that compounds with a piperidine ring often adopt a chair conformation, which is a common and stable conformation for six-membered rings . The geometry around substituent atoms like sulfur in sulfonyl groups is typically distorted from a regular tetrahedron . This information can be used to infer that 1-(2,4-Dinitrophenyl)piperidine may also exhibit a chair conformation of the piperidine ring and a distorted geometry around the nitro-substituted phenyl group.

Chemical Reactions Analysis

The reactivity of compounds similar to 1-(2,4-Dinitrophenyl)piperidine can be understood through their nucleophilic substitution reactions. For example, the reaction of 2,4-dinitro-1-(1-piperidyl)naphthalenes with piperidine in dimethyl sulfoxide leads to the formation of anionic σ complexes, which are confirmed by visible absorption and NMR spectra . This suggests that 1-(2,4-Dinitrophenyl)piperidine may also participate in nucleophilic aromatic substitution reactions, potentially forming similar anionic complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often influenced by their molecular structure. The presence of hydrogen bonds, as seen in the complex of 1-piperidineacetic acid with 2,4-dinitrophenol, indicates that similar compounds can form strong intermolecular interactions, which could affect their melting points, solubility, and crystal formation . The FTIR spectrum confirms the presence of N–H⋯O and O–H⋯O hydrogen bonds, which are significant in understanding the compound's behavior in different environments .

Aplicaciones Científicas De Investigación

Gastric Antisecretory Agent Development

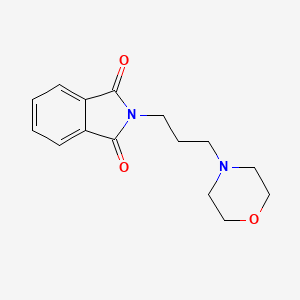

The compound 4-(Diphenylmethyl)-1-piperidinemethanimine shows potential as an oral gastric antisecretory agent in rats, indicating the relevance of piperidine derivatives in developing nonanticholinergic gastric antisecretory drugs for peptic ulcer treatment. This application stems from the structural elements common to anticholinergics like atropine and homatropine, providing insights into designing analogues with reduced anticholinergic activity (Scott et al., 1983).

Catalysis in Aromatic Nucleophilic Substitution

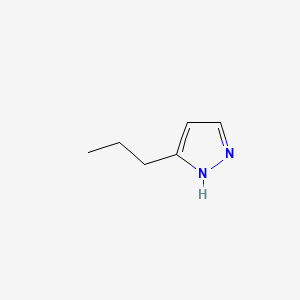

Studies on the reactions of piperidine with various compounds, including 2,4-dinitrophenyl 4-nitrophenyl ether, highlight the role of piperidine in catalytic decomposition. This research illustrates the potential of piperidine derivatives in catalytic processes, impacting aromatic nucleophilic substitution reactions (Spinelli, Consiglio, & Noto, 1977).

Development of Ionic Polymers and Oligomers

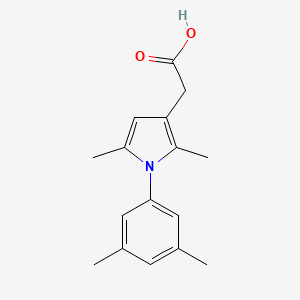

Reactions involving N-(2,4-dinitrophenyl)-4-arylpyridinium chlorides with piperazines and piperidine lead to the creation of polymers and oligomers with expanded π-conjugation systems. This finding is significant for the development of materials with unique electronic properties, indicating the utility of piperidine derivatives in polymer chemistry (Yamaguchi et al., 2010).

Studies in Aminolysis and Phosphinates

Aminolysis reactions involving aryl diphenylphosphinates and diphenylphosphinothioates have been studied with piperidine. These studies provide insight into the mechanisms of these reactions, which are crucial for understanding various chemical processes, including drug synthesis and material science. The research shows the difference in reactivity between oxygen and sulfur analogues when reacted with piperidine, offering valuable information for designing specific chemical reactions (Um, Akhtar, Shin, & Han, 2007).

Research in Chromatography

Paper chromatography studies have utilized 2,4-dinitrophenyl derivatives of amines, including piperidine, for analytical purposes. This research is significant in analytical chemistry, especially in the separation and identification of various compounds. It demonstrates the utility of piperidine derivatives in developing effective chromatographic techniques (Asatoor, 1960).

Thermal and Structural Studies

Thermal, optical, etching, and structural studies of specific piperidine derivatives, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provide insights into their physical properties. These studies are vital for understanding the material properties of these compounds, which can be applied in various scientific fields, including material science and drug formulation (Karthik et al., 2021).

Safety And Hazards

1-(2,4-Dinitrophenyl)piperidine may cause skin irritation, eye irritation, and respiratory irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

1-(2,4-dinitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGYUYKSTWTQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279965 | |

| Record name | 1-(2,4-dinitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dinitrophenyl)piperidine | |

CAS RN |

839-93-0 | |

| Record name | Piperidine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-dinitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 839-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.